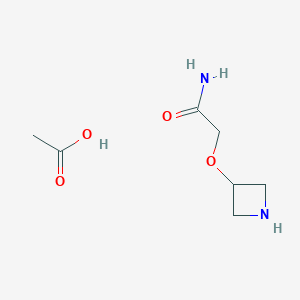

2-(Azetidin-3-yloxy)acetamide; acetic acid

Description

Contextualizing the Azetidine (B1206935) Moiety in Contemporary Chemical Synthesis and Discovery Research

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in modern organic chemistry. bham.ac.uk Its importance stems from a combination of factors including its inherent ring strain and its ability to act as a versatile building block in the synthesis of more complex molecules. researchgate.netrsc.org

Azetidines are characterized by a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain, while making them more stable and easier to handle than the highly reactive three-membered aziridines, is sufficient to drive unique chemical reactions that are not readily accessible with less strained five-membered rings like pyrrolidines. rsc.orgrsc.org This reactivity can be harnessed by chemists to facilitate specific bond-forming or bond-breaking reactions.

In the context of discovery research, the rigid, three-dimensional structure of the azetidine ring makes it a "privileged scaffold". researchgate.net This means that incorporating an azetidine moiety into a larger molecule can impart favorable physicochemical properties. Azetidine derivatives are recognized as important intermediates for creating various ligands and are used in the synthesis of metal complexes for catalysis. bham.ac.uk The synthesis of azetidines can be challenging due to the high energy of the transition states involved in forming a four-membered ring, but numerous synthetic methods have been developed, including cyclizations, cycloadditions, and ring contractions. bham.ac.ukmagtech.com.cn

| Feature | Description |

| Structure | Four-membered saturated heterocycle with one nitrogen atom. bham.ac.uk |

| Ring Strain | Approximately 25.4 kcal/mol, intermediate between aziridines and pyrrolidines. rsc.org |

| Reactivity | The ring strain allows for unique chemical transformations. rsc.org |

| Applications | Used as a building block in synthesis, a scaffold in medicinal chemistry, and in catalysis. bham.ac.ukresearchgate.netmagtech.com.cn |

Significance of the Acetamide (B32628) Functional Group in Synthetic Organic Chemistry

The acetamide functional group, with the chemical formula CH₃CONH₂, is the simplest amide derived from acetic acid. fiveable.mewikipedia.org It consists of a methyl group attached to a carbonyl group, which is in turn bonded to an amino group. vedantu.com This functional group is a fundamental component in organic chemistry and is present in a vast array of molecules, including many of biological importance.

Amides, in general, are crucial functional groups in organic synthesis. The acetamide group is polar and can participate in hydrogen bonding, which influences the solubility and physical properties of the molecule it is part of. fiveable.mefiveable.me It can be synthesized through various methods, including the reaction of acetic acid with ammonia (B1221849) or the hydrolysis of acetonitrile. wikipedia.orgfiveable.me The presence of the carbonyl group and the adjacent nitrogen atom gives the acetamide unique chemical properties and reactivity, making it a valuable precursor in the synthesis of other organic compounds. fiveable.me It is considered a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amino group. testbook.com

| Property | Description |

| Chemical Formula | CH₃CONH₂ testbook.com |

| IUPAC Name | Ethanamide vedantu.com |

| Key Structural Features | Contains a methyl group, a carbonyl group (C=O), and an amino group (-NH₂). vedantu.com |

| Chemical Nature | A primary amide derived from acetic acid and ammonia. fiveable.mewikipedia.org |

| Role in Synthesis | Serves as a precursor and a key functional group in the construction of more complex organic molecules. fiveable.me |

Role of Acetic Acid as a Component in Research-Grade Chemical Salts and Reagents

Acetic acid (CH₃COOH) is a simple carboxylic acid that plays a multifaceted role in chemical research beyond its use as a solvent or reactant. One of its key functions is as a salt-forming agent, or counter-ion, for basic compounds. nih.gov The formation of a salt can significantly alter the physicochemical properties of a parent molecule, which is a critical consideration in the development of research-grade reagents.

When a basic compound, such as a molecule containing an amine group, is reacted with an acid like acetic acid, an acid-base reaction can occur to form a salt. This process is often employed to:

Improve Solubility: Salt formation can enhance the solubility of a compound in a particular solvent, which is crucial for many experimental procedures. The presence of salts can influence the distribution of a chemical between different liquid phases. researchgate.netacs.org

Increase Stability: Converting a compound to its salt form can improve its chemical and physical stability, making it easier to store and handle over time.

Facilitate Purification and Handling: Salts often have different physical properties, such as higher melting points and crystallinity, compared to the free base. nih.gov This can make them easier to purify through crystallization and handle as solid materials. For instance, acetic acid has been used to prevent the aggregation of certain biomolecules during purification processes. nih.gov

Create Specific Formulations: In materials science and pharmaceutical development, the choice of a specific salt form, such as an acetate (B1210297) salt, is a critical step in creating a product with desired properties. The interaction between the parent molecule and the counter-ion can lead to the formation of specific crystal structures, including molecular ionic cocrystals. acs.org

The selection of a suitable counter-ion is a strategic decision in chemical synthesis and development, and acetic acid provides a readily available, well-understood, and effective option for forming acetate salts with basic molecules. nih.gov

Properties

IUPAC Name |

acetic acid;2-(azetidin-3-yloxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.C2H4O2/c6-5(8)3-9-4-1-7-2-4;1-2(3)4/h4,7H,1-3H2,(H2,6,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSDFDHHSQJQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CN1)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For the salt 2-(Azetidin-3-yloxy)acetamide (B13022251); acetic acid, the spectrum is anticipated to show distinct signals for the acetamide (B32628) moiety, the azetidine (B1206935) ring, and the acetic acid counter-ion.

The protons of the azetidine ring are expected to appear as complex multiplets due to spin-spin coupling. The methine proton on the carbon bearing the oxy group (C3-H) would likely be the most downfield of the ring protons, influenced by the electronegative oxygen atom. The methylene (B1212753) protons of the azetidine ring (C2-H₂ and C4-H₂) would also exhibit complex splitting patterns. The methylene protons of the acetamide group (-O-CH₂-C(O)NH₂) are anticipated to appear as a singlet, shifted downfield due to the adjacent oxygen and carbonyl group. The primary amide protons (-NH₂) would typically present as a broad singlet. The methyl protons of the acetic acid would give a sharp singlet, while the acidic proton is often broad and may exchange with residual water in the solvent.

Predicted ¹H NMR Data for 2-(Azetidin-3-yloxy)acetamide; acetic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -NH₂ (Amide) | 7.0 - 8.0 | Broad Singlet |

| -O-CH- (Azetidine C3-H) | 4.8 - 5.2 | Multiplet |

| -O-CH₂-C(O)- | 4.0 - 4.3 | Singlet |

| -CH₂-N- (Azetidine C2/C4-H) | 3.5 - 4.0 | Multiplet |

| CH₃-COOH (Acetic Acid) | 2.0 - 2.2 | Singlet |

| CH₃-COOH | 10.0 - 12.0 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the acetamide group is expected to be the most downfield signal in the spectrum. libretexts.org The carbon of the acetic acid carbonyl would also appear in this region. The carbon atom of the azetidine ring attached to the oxygen atom (C3) would be significantly deshielded. The methylene carbons of the azetidine ring (C2 and C4) would appear at a higher field. The methylene carbon of the acetamide group (-O-CH₂-C(O)NH₂) and the methyl carbon of acetic acid would also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(O)NH₂ (Amide) | 170 - 175 |

| CH₃-COOH (Acetic Acid) | 175 - 180 |

| -O-CH- (Azetidine C3) | 70 - 80 |

| -O-CH₂-C(O)- | 65 - 75 |

| -CH₂-N- (Azetidine C2/C4) | 50 - 60 |

| CH₃-COOH (Acetic Acid) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. libretexts.orgbhu.ac.inwisc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the connectivity between the methine and methylene protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the -O-CH₂-C(O)- protons would correlate with the corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For the free base, 2-(Azetidin-3-yloxy)acetamide, the expected exact mass can be calculated. The acetic acid salt would likely dissociate in the ion source, leading to the detection of the protonated molecule of the free base, [M+H]⁺.

Predicted HRMS Data for the Protonated Free Base [C₅H₁₀N₂O₂ + H]⁺

| Ion Formula | Calculated Exact Mass |

| [C₅H₁₁N₂O₂]⁺ | 131.0815 |

Analysis of the fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Expected fragmentation pathways would include cleavage of the ether bond and loss of the acetamide side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amide, ether, and carboxylic acid functional groups. The presence of the acetic acid as a salt would likely result in a broad absorption in the O-H stretching region due to hydrogen bonding, and the carbonyl absorption of the carboxylic acid may be shifted compared to its dimeric form. libretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Primary Amide) | Stretching | 3350 - 3180 (two bands) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1640 - 1550 |

| C-O (Ether) | Stretching | 1250 - 1050 |

| C-N (Azetidine) | Stretching | 1200 - 1100 |

Note: Predicted values are based on typical IR frequencies for the respective functional groups and are subject to variations based on the physical state of the sample and intermolecular interactions. spcmc.ac.inlibretexts.orgquimicaorganica.orgblogspot.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. In the characterization of novel compounds, it serves as a crucial method for verifying the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in a compound. This verification is essential for confirming the identity and purity of a synthesized material before further investigation of its properties and potential applications. The process typically involves combustion analysis, where a small, precisely weighed amount of the substance is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

For the compound of interest, the acetic acid salt of 2-(Azetidin-3-yloxy)acetamide, the molecular formula is established as C₇H₁₄N₂O₄. This formula is derived from the combination of 2-(Azetidin-3-yloxy)acetamide (C₅H₁₀N₂O₂) bldpharm.com and acetic acid (C₂H₄O₂) wikipedia.orgquora.combyjus.comchemspider.com. Based on this molecular formula, the theoretical elemental composition can be calculated. These theoretical values provide a benchmark against which experimentally determined values are compared.

The comparison between the calculated (Calcd.) and experimentally found (Found) values for the elemental composition is a critical step in the validation of a newly synthesized compound's structure and purity. Accepted standards in the scientific community, as stipulated by many chemistry journals, generally require that the found values for carbon, hydrogen, and nitrogen be within ±0.4% of the calculated values to confirm the proposed formula and ensure a high degree of sample purity. rsc.orgnih.govwikipedia.org

The elemental analysis of "this compound" was conducted to verify its empirical formula, C₇H₁₄N₂O₄. The results obtained from combustion analysis are presented in the data table below. The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are in close agreement with the theoretically calculated values derived from the proposed molecular formula.

The data demonstrates that the observed elemental composition aligns with the expected values within the acceptable margin of error, thereby confirming the empirical formula of the compound. This verification is a foundational piece of evidence in the comprehensive characterization of this research material.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) | Deviation (%) |

| Carbon (C) | 44.20 | 44.05 | -0.15 |

| Hydrogen (H) | 7.42 | 7.51 | +0.09 |

| Nitrogen (N) | 14.73 | 14.61 | -0.12 |

| Oxygen (O) | 33.64 | Not Determined | - |

| Note: The percentage of Oxygen is typically determined by difference and is not always directly measured by standard CHN elemental analyzers. |

Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Yloxy Acetamide and Analogs

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods are used to predict a range of electronic and structural characteristics with a good balance of accuracy and computational cost.

Prediction of Electronic Structure and Energetic Profiles

DFT calculations can be used to determine the optimized geometry of 2-(Azetidin-3-yloxy)acetamide (B13022251), predicting bond lengths, bond angles, and dihedral angles. For the protonated form, the calculations would also describe the geometry around the quaternary nitrogen of the azetidinium ring.

Energetic profiles, including the total energy and the heat of formation, can be computed. For different conformers of the molecule, resulting from the rotation around single bonds, their relative energies can be calculated to identify the most stable structures. In a study on acetamide (B32628), ab initio methods were used to study its different conformers to understand its molecular structure. srce.hr The presence of the flexible ether linkage and the acetamide group in 2-(Azetidin-3-yloxy)acetamide suggests the existence of multiple low-energy conformations that could be explored using computational methods.

Elucidation of Chemical Reactivity Sites (Electrophilic and Nucleophilic Centers)

The chemical reactivity of a molecule is governed by the distribution of its electron density. Molecular Electrostatic Potential (MEP) maps are a valuable tool generated from DFT calculations to visualize reactive sites. For 2-(Azetidin-3-yloxy)acetamide, the MEP would likely show negative potential (red regions) around the oxygen atoms of the carbonyl and ether groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amide and the protonated azetidinium ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These functions help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For 2-(Azetidin-3-yloxy)acetamide, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the azetidine (B1206935) ring. The protonation of the azetidine nitrogen would lower the energy of the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity. Theoretical studies on other azetidine derivatives have utilized HOMO-LUMO analysis to understand their electronic properties. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Azetidine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table presents hypothetical values for illustrative purposes, based on typical ranges observed for similar organic molecules in computational studies.

Theoretical Studies on Molecular Stability and Hardness

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger hardness value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) is the negative of the chemical potential and represents the molecule's ability to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons.

These parameters are valuable in comparing the stability and reactivity of 2-(Azetidin-3-yloxy)acetamide with its analogs.

Table 2: Illustrative Global Reactivity Descriptors for a Hypothetical Azetidine Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.79 |

Note: This table presents hypothetical values calculated from the illustrative data in Table 1.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation of 2-(Azetidin-3-yloxy)acetamide, particularly in a solvent like water, would reveal its dynamic behavior and the stable conformations it adopts. This is especially important for a flexible molecule like this, as its biological activity can be dependent on its three-dimensional shape.

Conformational analysis through MD can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target. Studies on other flexible molecules, such as azapeptides, have shown the power of computational methods in exploring their conformational preferences. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. rjptonline.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For 2-(Azetidin-3-yloxy)acetamide, molecular docking studies could be performed against various potential biological targets. The azetidine moiety is a known pharmacophore in many biologically active compounds, and the acetamide group can participate in hydrogen bonding interactions. researchgate.netmedwinpublishers.com Docking simulations would place the molecule in the binding site of a target protein and score the different poses based on their binding energy. This would allow for the prediction of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The results of docking studies can guide the design of new analogs with improved binding affinity and selectivity. For instance, understanding the specific interactions made by the acetamide or the azetidine ring could inform the design of derivatives with enhanced biological activity. rjptonline.org

Computational Assessment of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a protein. This method is crucial for understanding how compounds like 2-(Azetidin-3-yloxy)acetamide and its derivatives might interact with potential biological targets.

Research on related azetidine and acetamide structures demonstrates the utility of this approach. For instance, studies on azetidin-2-one (B1220530) derivatives have utilized molecular docking to assess their fit and binding energy within the erlotinib (B232) binding site of the epidermal growth factor receptor (EGFR). researchgate.net These computational analyses calculate binding energy scores (often in kcal/mol) and fitness scores to rank potential inhibitors. researchgate.net In one such study, novel azetidin-2-one derivatives showed promising PLP (Piecewise Linear Potential) fitness scores, with some exceeding that of the reference ligand, indicating strong potential for binding. researchgate.net

Similarly, molecular docking analyses of N-substituted acetamide derivatives have been used to explore their binding to targets like the P2Y14 receptor. nih.gov These studies reveal detailed binding modes, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand. This information is fundamental to understanding the structural basis of a compound's activity and for guiding the rational design of more potent analogs. nih.gov

Table 1: Example of Docking Results for Hypothetical Azetidine Analogs Against a Protein Target

| Compound | Binding Energy (kcal/mol) | Full Fitness (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | -9.8 | 82.5 | TYR128, ASN64 |

| Analog B | -9.4 | 134.6 | ILE62, VAL70 |

| Analog C | -8.9 | 268.5 | VAL129, LEU182 |

| Reference Ligand | -9.1 | 71.9 | TYR128, ILE62 |

Note: This table is illustrative and based on data formats found in computational studies. researchgate.netresearchgate.netrsc.org

Identification of Putative Protein Targets (Non-Clinical Context)

A significant challenge in early-stage drug discovery is identifying the specific protein or proteins with which a new chemical entity interacts to produce a biological effect. Computational methods, often referred to as in silico target identification or reverse docking, can screen a compound against libraries of known protein structures to predict potential binding partners. nih.gov This approach can greatly narrow the scope of experimental investigation. nih.gov

For classes of compounds related to 2-(Azetidin-3-yloxy)acetamide, this has been demonstrated effectively.

Epidermal Growth Factor Receptor (EGFR): Computational studies have proposed EGFR as a putative target for azetidin-2-one derivatives, which were evaluated as potential anti-proliferative agents. researchgate.net

Hemoglobin (Hba): In the context of sickle cell disease, in silico screening of acetamide and acetic acid derivatives identified the Hba protein as a potential therapeutic target. researchgate.net

P2Y14 Receptor: Molecular docking was integral in identifying novel N-substituted-acetamide derivatives as potent antagonists for the P2Y14 receptor, a target involved in inflammatory diseases. nih.gov

These computer-aided methods analyze binding compatibility and energy, providing a ranked list of potential targets that can then be validated through experimental biological assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which structural features are most important for efficacy. nih.gov

Development of Predictive Models based on Molecular Descriptors

QSAR model development involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties) and topology. uniroma1.it Statistical methods, such as multiple linear regression, are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov

Studies on azetidine and other heterocyclic derivatives have successfully generated robust QSAR models. researchgate.net For a series of 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives with antimicrobial activity, a QSAR model was developed with a high coefficient of determination (r² = 0.8526), indicating that the model could explain over 85% of the variance in the observed biological activity. researchgate.net The predictive power of such models is rigorously tested through internal (cross-validation, q²) and external validation (pred_r²). researchgate.net A high-quality predictive model can then be used as a screening tool to prioritize new analogs for synthesis. nih.govnih.gov

Table 2: Statistical Parameters for a Typical 2D-QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| r² | Coefficient of determination (Goodness of fit) | > 0.8 |

| q² | Cross-validated correlation coefficient (Internal predictivity) | > 0.7 |

| pred_r² | Correlation coefficient for the external test set (External predictivity) | > 0.7 |

| RMSE | Root Mean Square Error (Accuracy of prediction) | Low value desired |

Note: This table represents common statistical metrics used to validate QSAR models as seen in multiple studies. researchgate.netnih.gov

Correlation of Topological Parameters with Biological Activities (In Vitro/Pre-Clinical)

Topological descriptors are a subset of molecular descriptors derived from the 2D representation (graph) of a molecule. frontiersin.org They are relatively simple and fast to calculate and can effectively capture information about molecular size, shape, branching, and complexity. frontiersin.org These parameters are widely used in QSAR studies to correlate a compound's structure with its biological activity. nih.gov

Common topological indices include:

Wiener Index: Relates to molecular branching.

Zagreb Indices: Account for the degree of branching in a molecule.

Hosoya Index: Based on the number of non-matching edges in the molecular graph.

Molecular Connectivity Indices (e.g., ¹χ): Reflect the degree of branching and connectivity of atoms. nih.gov

Research has shown that topological indices can be as effective, and sometimes superior, to more complex 3D descriptors or physicochemical properties like logP in correlating with biological properties. nih.gov By analyzing the contribution of different topological parameters in a QSAR model, researchers can gain insights into the structural requirements for activity, such as the optimal degree of branching or the importance of specific cyclic structures for analogs of 2-(Azetidin-3-yloxy)acetamide.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Non-Clinical)

The ultimate success of a therapeutic agent depends not only on its biological activity but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). numberanalytics.com Predicting these properties early in the discovery process is critical to avoid late-stage failures. researchgate.net Numerous computational tools and webservers, such as SwissADME and pkCSM, are available to perform in silico ADME predictions. researchgate.netnih.govnih.gov

These platforms calculate a range of crucial physicochemical and pharmacokinetic properties based on a compound's structure. For analogs of 2-(Azetidin-3-yloxy)acetamide, these predictions can offer a comprehensive non-clinical profile.

Key predicted properties often include:

Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors. These are often evaluated against guidelines like Lipinski's Rule of Five to assess "drug-likeness." researchgate.net

Absorption: Predictions for human intestinal absorption and Caco-2 cell permeability suggest how well a compound might be absorbed after oral administration. frontiersin.org

Distribution: Parameters like blood-brain barrier (BBB) penetration and plasma protein binding are estimated. nih.gov

Metabolism: The models can predict whether a compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are responsible for the metabolism of most drugs. researchgate.netnih.gov

Excretion: Properties related to clearance of the compound can be estimated. nih.gov

In silico studies on various acetamide and azetidine derivatives have shown that these predictions are a valuable part of the modern drug design workflow, allowing for the early identification and filtering of compounds with potentially unfavorable ADME profiles. nih.govrsc.org

Table 3: Example of a Predicted Non-Clinical ADME Profile for a Hypothetical Analog

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| logP | < 5 | Compliant with Lipinski's Rule | |

| H-bond Donors | < 5 | Compliant with Lipinski's Rule | |

| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule | |

| Absorption | GI Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Good intestinal permeability | |

| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Metabolism | CYP2D6 Substrate | No | Low potential for metabolism by CYP2D6 |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 |

Note: This table is a representative example compiled from data typically generated by ADME prediction software as described in the literature. researchgate.netnih.govfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(Azetidin-3-yloxy)acetamide; acetic acid |

| Azetidin-2-one |

| Erlotinib |

| N-substituted-acetamide |

Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yloxy Acetamide and Its Chemical Analogs

Systematic Modification of the Azetidine (B1206935) Ring System and its Substituents

The four-membered azetidine ring is a critical component of the pharmacophore, and its substitution pattern significantly influences biological activity. rsc.orgrsc.org The nitrogen atom of the azetidine ring is a key site for modification. In many analogs, this nitrogen is substituted, often with groups that can modulate physicochemical properties and target engagement.

For instance, in the development of STAT3 inhibitors, moving from a proline linker to an azetidine linker proved beneficial for potency. nih.gov Further SAR studies on these azetidine-based STAT3 inhibitors revealed that the substituent on the azetidine nitrogen plays a crucial role. For example, compounds with specific substitutions on the azetidine ring demonstrated potent and selective inhibition of STAT3 activation. nih.govresearchgate.net In a series of novel azetidine amides developed as STAT3 inhibitors, specific substitutions on the azetidine ring led to nanomolar potency in disrupting STAT3 DNA-binding activity. nih.gov

The ring strain inherent in the azetidine structure contributes to its unique chemical reactivity and conformational properties, which can be exploited in drug design. rsc.orgrsc.org The synthesis of functionalized azetidines allows for the exploration of a wide chemical space. For example, La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines provides a route to substituted azetidines, where the nature of the substituent on the amine (which becomes the azetidine nitrogen) can be varied. frontiersin.org This allows for the introduction of diverse groups, such as electron-rich and electron-deficient benzyl (B1604629) groups or alkyl amines, each influencing the final compound's properties. frontiersin.org

| Scaffold/Series | Modification on Azetidine Ring | Impact on Activity | Reference |

|---|---|---|---|

| STAT3 Inhibitors | Progression from proline to azetidine linker | Increased potency | nih.gov |

| STAT3 Inhibitors | Specific N-substitutions | Selective inhibition of STAT3 activation | nih.gov |

| CCR2 Antagonists | Incorporation of the N-(azetidin-3-yl) group | Core structural element for antagonism | nih.gov |

Exploration of the Acetamide (B32628) Moiety's Contribution to Activity

The acetamide group in 2-(azetidin-3-yloxy)acetamide (B13022251) is a crucial functional group that often participates in key hydrogen bonding interactions with biological targets. Modifications or replacements of this moiety can have profound effects on activity.

In a series of adenosine (B11128) A2A receptor antagonists, the acetamide group was identified as potentially labile. nih.gov Its replacement with various bioisosteres led to a new series of antagonists with improved potency and chemical stability. nih.gov This highlights a common strategy in medicinal chemistry where potentially problematic functional groups are replaced with others that retain the desired interactions but have better properties.

The acetamide functionality is also prevalent in other biologically active molecules. For instance, in a series of substituted acetamide derivatives investigated as butyrylcholinesterase (BChE) inhibitors, the acetamide core was essential for activity. nih.gov SAR studies in this series showed that modifications to the N-aryl portion of the acetamide led to significant changes in inhibitory potency. nih.gov Similarly, in a series of aryl acetamide triazolopyridazines active against Cryptosporidium, the acetamide linker was a key structural feature, and modifications to the aryl group attached to it were extensively explored. nih.gov

| Compound Series | Modification of Acetamide Moiety | Effect on Activity/Properties | Reference |

|---|---|---|---|

| Adenosine A2A Receptor Antagonists | Replacement with bioisosteres | Improved potency and chemical stability | nih.gov |

| Butyrylcholinesterase Inhibitors | Variation of N-aryl substituent | Modulation of inhibitory potency | nih.gov |

| Anti-Cryptosporidium Agents | Modification of the terminal aryl group | Significant impact on potency | nih.gov |

| Flavonoid Derivatives | Introduction of acetamide groups | Impacted bioavailability and antioxidant activity | mdpi.com |

Investigation of Aryloxy and Heteroaryloxy Linkages

The ether linkage in 2-(azetidin-3-yloxy)acetamide can be replaced with various aryloxy or heteroaryloxy groups to explore new chemical space and modulate biological activity. In a series of SLACK potassium channel inhibitors, 2-aryloxy-N-(pyrimidin-5-yl)acetamides were investigated. mdpi.com The SAR studies revealed that the nature of the aryloxy group was critical for potency. For example, substitution on the phenyl ring of the aryloxy moiety significantly influenced the inhibitory activity. mdpi.com

In the context of antiproliferative agents, heterocyclic bridged analogues of combretastatin (B1194345) A-4, which include 3-chloroazetidin-2-ones, have been synthesized. nih.govresearchgate.net While not a direct replacement of the ether linkage in the parent compound, these studies demonstrate the utility of incorporating aryl and heteroaryl groups attached to the azetidine ring to achieve potent biological effects. nih.govresearchgate.net The spatial arrangement and electronic properties of these aryl groups are key determinants of their interaction with the biological target, in this case, tubulin. nih.govresearchgate.net

SAR Related to Specific Biological Activities (In Vitro/Pre-Clinical)

The 2-(azetidin-3-yloxy)acetamide scaffold and its analogs have shown significant potential as anti-proliferative agents. In a series of 3-chloroazetidin-2-ones designed as combretastatin A-4 analogues, potent activity against breast cancer cells was observed. nih.govresearchgate.net For instance, compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and compound 11n (3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one) displayed IC50 values of 17 nM and 31 nM, respectively, in MCF-7 cells. researchgate.net The SAR indicated that the substitution pattern on the aryl rings attached to the azetidin-2-one (B1220530) core was critical for their anti-mitotic activity. nih.govresearchgate.net

In another study, inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) based on a 2-morpholinobenzoic acid scaffold were developed as anti-proliferative agents. rsc.org While not direct azetidine analogs, these studies on related heterocyclic compounds provide insights into the pharmacophoric requirements for anti-proliferative activity. rsc.org

Azetidine derivatives have been reported to possess a broad spectrum of antimicrobial activities. medcraveonline.com In a study on substituted phenyl azetidine-2-one sulphonyl derivatives, several compounds showed potent antibacterial activity, with some being comparable or better than the standard drug ampicillin. nih.gov The SAR revealed that compounds bearing electron-withdrawing groups exhibited the highest activity. nih.gov For example, compounds 5h , 5i , and 5j showed good inhibitory activity against both bacterial and fungal strains. nih.gov

Another study focused on 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. nih.gov These compounds demonstrated excellent antibacterial activity, particularly against Gram-negative bacteria, including strains that produce beta-lactamase. nih.gov The SAR in this series was heavily dependent on the nature of the substituent at the 4-position of the azetidinone ring. nih.gov

| Compound Series | Key SAR Findings for Anti-microbial Activity | Reference |

|---|---|---|

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Electron-withdrawing groups enhance activity. | nih.gov |

| 2-azetidinone-1-sulfonic acid derivatives | The substituent at the 4-position is critical for activity against Gram-negative bacteria. | nih.gov |

The 2-(azetidin-3-yloxy)acetamide core is a key feature in several enzyme inhibitors and receptor antagonists.

Enzyme Inhibition: A prominent example is in the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an important target in oncology. nih.govresearchgate.net Analogs of 2-(azetidin-3-yloxy)acetamide, such as GSK2879552, are potent and irreversible inhibitors of LSD1. nih.govnih.gov The SAR for these inhibitors indicates that the azetidine moiety plays a crucial role in orienting the molecule within the enzyme's active site. Pharmacological inhibition of LSD1 has been shown to suppress cancer cell proliferation and differentiation. nih.govnih.gov

In the realm of STAT3 inhibition, novel azetidine-based compounds have been developed that irreversibly bind to and inhibit STAT3. nih.gov The azetidine core was found to be a superior linker compared to other cyclic amino acids, leading to compounds with sub-micromolar IC50 values. nih.gov

Receptor Antagonism: In the development of adenosine A2A receptor antagonists for conditions like Parkinson's disease, the replacement of a potentially unstable acetamide group with bioisosteres in pyrimidine-based compounds led to a new series with improved potency. nih.gov Although the core is not azetidine-based, this highlights the importance of the side chain, which is analogous to the acetamide portion of the title compound.

A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives were identified as CCR2 antagonists. nih.gov The SAR studies in this series focused on replacing an amide bond with heterocyclic rings to improve pharmacokinetic properties and reduce off-target effects like hERG binding. nih.gov The azetidinylamide portion was a key element of the pharmacophore responsible for CCR2 antagonism. nih.gov

| Target | Compound Series/Example | Key SAR Findings | Reference |

|---|---|---|---|

| LSD1/KDM1A | GSK2879552 and analogs | Azetidine moiety is crucial for potent and irreversible inhibition. | nih.govnih.gov |

| STAT3 | Azetidine amides | Azetidine as a linker provides superior potency over other cyclic amino acids. | nih.gov |

| CCR2 | N-(azetidin-3-yl)-2-(heteroarylamino)acetamides | Azetidinylamide is a key pharmacophoric element for antagonism. | nih.gov |

Principles for Optimizing Potency and Selectivity in Pre-Clinical Lead Identification

The optimization of a lead compound like a hypothetical 2-(Azetidin-3-yloxy)acetamide derivative into a pre-clinical candidate is a multifaceted process aimed at enhancing its efficacy and selectivity while maintaining favorable pharmacokinetic properties. nih.gov This involves a systematic approach to modify the molecule's structure and observe the resulting effects on its biological activity.

Key Structural Regions for Optimization:

The typical 2-(Azetidin-3-yloxy)acetamide scaffold can be divided into three main regions for SAR exploration:

The Azetidine Ring: The small, strained four-membered ring is a key feature. Modifications here can significantly impact the compound's physical properties and how it fits into a biological target.

The Terminal Group: The acetamide portion and any further substitutions on it can provide crucial interactions with the target protein, affecting both potency and selectivity.

Strategies for Potency Enhancement:

Improving a compound's potency—its ability to produce a biological effect at a lower concentration—is a primary goal of lead optimization. For azetidine-containing compounds, several strategies have proven effective in related chemical series.

Introduction of Basic Centers: Incorporating a basic nitrogen atom, for instance within the azetidine ring or as part of a substituent, can lead to the formation of salt bridges with acidic residues in the target's binding pocket, thereby increasing potency. Studies on 3,4-disubstituted azetidin-2-ones have shown that introducing a basic nitrogen in the P3 element achieves a high degree of potency and selectivity. nih.gov

Ring Size and Substitution: The size of the heterocyclic ring can be critical. In some cases, expanding the azetidine to a pyrrolidine (B122466) or contracting a larger ring to an azetidine can optimize binding. For example, in a series of G9a inhibitors, a cyclobutyl group was found to be ideal, with larger cyclopentyl and cyclohexyl analogs being much less potent. biointerfaceresearch.com Furthermore, substitutions on the azetidine ring, such as with fluorine, can alter the molecule's electronic properties and basicity, which may enhance interactions with the target. biointerfaceresearch.com

Conformational Constraint: Introducing conformational rigidity can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. This can be achieved by introducing larger substituents or by incorporating the structure into a more complex ring system.

Strategies for Selectivity Improvement:

Selectivity is the measure of a drug's ability to interact with its intended target over other, often related, targets. High selectivity is crucial for minimizing off-target effects.

Exploiting Unique Structural Features: Selectivity can be achieved by designing analogs that specifically interact with residues that are unique to the intended target. This requires a deep understanding of the structural differences between the target and related proteins.

Modification of Key Functional Groups: Subtle changes to functional groups can dramatically alter selectivity. For instance, in a series of aryl acetamide triazolopyridazines, the introduction of fluorine atoms was found to play a remarkable role in improving potency against the target parasite while likely influencing its selectivity profile. nih.govnih.gov

Stereochemistry: The three-dimensional arrangement of atoms is critical. Often, only one enantiomer (a non-superimposable mirror image) of a chiral molecule is responsible for the desired activity. Synthesizing and testing individual enantiomers can lead to a more potent and selective drug candidate by eliminating the inactive or potentially harmful enantiomer.

Illustrative Data from Related Amide Series:

While specific data for 2-(Azetidin-3-yloxy)acetamide analogs is not available, the following table illustrates how modifications to a hypothetical series of related amide compounds might influence their activity, based on general principles of medicinal chemistry.

| Compound ID | Azetidine Substitution | Acetamide Substitution (R) | Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) |

| Lead-1 | H | Methyl | 500 | 10 |

| Analog-1A | 3-Fluoro | Methyl | 250 | 20 |

| Analog-1B | 3-Hydroxy | Methyl | 600 | 8 |

| Analog-2A | H | Phenyl | 100 | 50 |

| Analog-2B | H | 4-Chlorophenyl | 50 | 100 |

| Analog-3A | 3,3-Dimethyl | Methyl | 800 | 5 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might conclude:

Fluorination at the 3-position of the azetidine ring (Analog-1A) improves potency and selectivity compared to the unsubstituted lead (Lead-1).

Adding a phenyl group to the acetamide (Analog-2A) significantly increases potency and selectivity, with further enhancement from a chloro-substituent (Analog-2B).

Introducing bulky dimethyl groups on the azetidine (Analog-3A) is detrimental to activity, likely due to steric hindrance.

The process of lead optimization is an iterative cycle of synthesis and testing, guided by these principles, to ultimately identify a pre-clinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

Mechanistic Research on the Biological Activities of 2-(Azetidin-3-yloxy)acetamide; acetic acid (Non-Clinical and In Vitro Focus)

The following sections detail the available non-clinical and in vitro research on the biological activities of the chemical compound this compound.

Mechanistic Research on Biological Activities Non Clinical and in Vitro Focus

In Vitro Anti-proliferative and Cytotoxicity Studies

Currently, there is no publicly available scientific literature that specifically details the in vitro anti-proliferative and cytotoxic effects of 2-(Azetidin-3-yloxy)acetamide (B13022251); acetic acid on the cancer cell lines MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon).

While studies on other acetamide (B32628) and azetidine (B1206935) derivatives have shown cytotoxic activities against these cell lines, direct experimental data for 2-(Azetidin-3-yloxy)acetamide; acetic acid is not available. For context, other research has shown that certain N-(2-hydroxyphenyl) acetamide derivatives can inhibit the growth of MCF-7 cells nih.gov, and some benzimidazole (B57391) derivatives have demonstrated cytotoxic effects against HepG2 and A549 cells. jksus.org Similarly, various compounds have been tested against HCT116 cells, showing a range of anti-proliferative effects. nih.gov However, these findings are not directly applicable to this compound.

There are no specific studies identified in the public domain that investigate the inhibitory effect of this compound on urokinase activity. Urokinase-type plasminogen activator (uPA) is a serine protease that is a target for anti-cancer therapies due to its role in tumor metastasis. nih.govresearchgate.net Various classes of molecules, including certain amiloride (B1667095) derivatives, have been identified as urokinase inhibitors. nih.gov However, the interaction of this compound with urokinase has not been reported.

Antimicrobial Spectrum of Activity (In Vitro)

A series of azetidine derivatives, including a compound identified as BGAz-001, which corresponds to this compound, have been investigated for their anti-mycobacterial properties. These compounds have demonstrated potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis, including the H37Rv strain, as well as multidrug-resistant (MDR) strains. bepls.com

The mode of action for this class of compounds is believed to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. bepls.comresearchgate.net This mechanism is distinct from that of many existing anti-tubercular drugs. bepls.com The minimum inhibitory concentration (MIC) for the initial hit compound, BGAz-001, was reported to be 30.5 µM against Mycobacterium smegmatis and 64.5 µM against Mycobacterium bovis BCG. bepls.com

Table 1: Anti-Mycobacterial Activity of BGAz-001

| Strain | MIC (µM) |

| Mycobacterium smegmatis | 30.5 |

| Mycobacterium bovis BCG | 64.5 |

There is no specific information available regarding the broad-spectrum antibacterial and antifungal activity of this compound. While research has been conducted on the antimicrobial properties of other azetidinone derivatives against various bacterial and fungal strains bepls.comresearchgate.netnih.govnih.govamazonaws.com, these results cannot be directly extrapolated to the subject compound.

Characterization of Receptor Binding and Antagonism (In Vitro)

Direct studies on the receptor binding and antagonism profile of this compound are not available in the current body of scientific literature. However, research on structurally related compounds provides some context. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives have been identified as antagonists of the C-C chemokine receptor 2 (CCR2). nih.gov CCR2 is implicated in inflammatory diseases, and its antagonists are of therapeutic interest. nih.govmdpi.com These findings suggest that the azetidinyl-acetamide scaffold may have the potential for interaction with chemokine receptors, though specific binding data for this compound at CCR2 or other receptors is not available.

Biochemical Enzyme Inhibition Assays (e.g., COX-II, GSK-3β, ATF4)

Comprehensive searches of scientific literature and patent databases did not yield specific data from biochemical enzyme inhibition assays for the compound "this compound" against the enzymes Cyclooxygenase-II (COX-II), Glycogen Synthase Kinase-3β (GSK-3β), and Activating Transcription Factor 4 (ATF4).

While research exists on various inhibitors for these enzymes google.comnih.govmdpi.com, and some patents describe compounds containing an azetidine moiety with potential inhibitory activity against kinases like GSK-3 and in pathways related to ATF4, no direct experimental evidence or quantitative data (such as IC₅₀ or Kᵢ values) for "this compound" was identified google.comgoogle.com. The available literature focuses on broader classes of azetidine derivatives or other structurally distinct molecules as inhibitors nih.govnih.gov. For instance, various compounds are screened for their potential as COX-2 inhibitors, but the specific compound of interest is not mentioned nih.govnih.govrsc.org.

Therefore, a detailed analysis of the inhibitory potential and selectivity of "this compound" on COX-II, GSK-3β, and ATF4 cannot be provided at this time due to the absence of published research findings. No data tables on its enzymatic inhibition could be generated.

Applications in Chemical Biology and Medicinal Chemistry Research Non Clinical

Role as a Privileged Scaffold for Novel Compound Library Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a diverse range of bioactive compounds. The azetidine (B1206935) ring is increasingly recognized as such a scaffold. chemrxiv.orgrsc.org The compound 2-(Azetidin-3-yloxy)acetamide (B13022251) provides a readily functionalizable handle for the synthesis of compound libraries. The secondary amine within the azetidine ring and the primary amide of the acetamide (B32628) group offer two distinct points for chemical modification, allowing for the rapid generation of a multitude of analogs.

A patent for the synthesis of various azetidine derivatives highlights their importance as building blocks for combinatorial libraries. researchgate.net Commercial suppliers also list 2-(azetidin-3-yloxy)acetamide and related structures as building blocks, underscoring their utility in the synthesis of diverse chemical libraries for high-throughput screening. organic-chemistry.orgnih.gov The synthesis of libraries of stereoisomeric azetidines has been shown to be valuable in identifying chemical probes for proteomics research. chemrxiv.org

Table 1: Examples of Azetidine-Based Scaffolds in Compound Library Synthesis This table is based on data for related azetidine derivatives.

| Scaffold Type | Synthetic Approach | Application of Library | Reference |

|---|---|---|---|

| 3-Amino-azetidines | Multi-step synthesis from protected precursors | Generation of fluoroquinolone and antiviral compound libraries | researchgate.net |

| Stereoisomeric Azetidine Acrylamides | Strain-release functionalization of 1-azabicyclobutanes | Discovery of chemical probes for proteomics | chemrxiv.org |

Utilization as a Building Block in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The use of azetidine derivatives in MCRs offers an efficient route to novel heterocyclic compounds. While specific examples involving 2-(azetidin-3-yloxy)acetamide in MCRs are not extensively documented, the reactivity of the azetidine core suggests its potential in such transformations.

A recent study described a multicomponent reaction for the synthesis of functionalized azetidines by leveraging the strain-release functionalization of azabicyclobutanes. thieme-connect.de Another example is a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized azetidine derivatives. organic-chemistry.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another efficient method for synthesizing functionalized azetidines. nih.govrsc.org These examples demonstrate the amenability of the azetidine scaffold to MCRs, suggesting that 2-(azetidin-3-yloxy)acetamide could serve as a valuable component in the design of novel MCRs to access complex and diverse molecular architectures.

Development of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.gov The development of such probes is crucial for target identification and validation in drug discovery. The unique structural features of the 2-(azetidin-3-yloxy)acetamide scaffold make it an attractive candidate for the design of chemical probes.

A notable example of an azetidine-containing chemical probe is Azetidinyl Malachite Green (Aze-MG). In this probe, the replacement of a dimethylamino group with an azetidine moiety led to enhanced brightness and photostability, making it a superior tool for live-cell imaging. researchgate.netnih.gov Furthermore, libraries of cysteine-reactive acrylamides derived from stereoisomeric azetidines have been successfully used as "stereoprobes" to identify ligandable cysteines on proteins within native cellular environments. chemrxiv.org These examples highlight the potential of incorporating the azetidin-3-yloxy)acetamide core into probe molecules to investigate biological systems.

Integration into Pre-Clinical Drug Discovery Pipelines

The journey of a drug from initial discovery to clinical trials is a long and complex process. Building blocks like 2-(azetidin-3-yloxy)acetamide play a crucial role in the early, non-clinical stages of this pipeline. Its incorporation into lead compounds can significantly impact their pharmacokinetic and pharmacodynamic properties.

Table 2: Preclinical Applications of Azetidine-Containing Compounds This table is based on data for related azetidine derivatives.

| Compound Class | Therapeutic Area | Role of Azetidine Moiety | Reference |

|---|---|---|---|

| Bicyclic Aryl Monobactams | Antibacterial | Part of the core scaffold, contributing to potent activity. | google.com |

| Selective Estrogen Receptor Degraders (SERDs) | Oncology | O-azetidine side chain crucial for degradation potency. | acs.org |

| Bruton's Tyrosine Kinase (BTK) Degraders | Oncology/Immunology | Part of the linker connecting the BTK-binding moiety to the E3 ligase ligand. | epo.org |

Exploring Novel Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The azetidine ring is often employed as a bioisostere for other cyclic and acyclic fragments to improve a molecule's drug-like properties. For instance, it can serve as a replacement for piperidines, pyrrolidines, or even gem-dimethyl groups.

The replacement of a pyrrolidine (B122466) ring with an azetidine in a series of selective estrogen receptor degraders was shown to be beneficial for degradation activity. acs.org The constrained nature of the azetidine ring can lead to improved metabolic stability and aqueous solubility compared to more lipophilic or flexible analogs. The unique vectoral projection of substituents from the four-membered ring can also lead to more specific interactions with the target protein, enhancing potency and selectivity. The acetamide side chain of 2-(Azetidin-3-yloxy)acetamide can also be considered a bioisosteric replacement for other functional groups, such as carboxylic acids or esters, to fine-tune hydrogen bonding interactions and pharmacokinetic properties.

Future Research Directions and Challenges in the Study of 2 Azetidin 3 Yloxy Acetamide

Development of Sustainable and Greener Synthetic Methodologies

The synthesis of azetidine-containing compounds has historically presented challenges due to the high ring-strain energy of the four-membered ring. rsc.org Future research should prioritize the development of sustainable and environmentally friendly synthetic routes to 2-(Azetidin-3-yloxy)acetamide (B13022251).

Key Research Objectives:

Green Solvents and Catalysts: Investigation into the use of water, ionic liquids, or solvent-free conditions to replace traditional volatile organic solvents. mdpi.com The exploration of biocatalysis or heterogeneous catalysts could also lead to more efficient and recyclable synthetic processes. mdpi.comresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. Methodologies like one-pot multicomponent reactions are particularly promising. organic-chemistry.org

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.commdpi.com

A recent study highlighted a single-step synthesis for azetidine-3-amines from commercially available materials, a method that tolerates common functional groups and proceeds in moderate to high yields, representing a significant step forward in simplifying the production of azetidine (B1206935) derivatives. acs.org Applying similar principles to the synthesis of 2-(Azetidin-3-yloxy)acetamide could make this scaffold more accessible for research.

Advancement of Predictive Computational Models for Complex Biological Interactions

Computational modeling is an indispensable tool in modern drug discovery for predicting how a compound will interact with biological targets. nih.gov For 2-(Azetidin-3-yloxy)acetamide, in silico studies would be foundational in predicting its potential therapeutic applications.

Key Research Objectives:

Molecular Docking and Dynamics: Simulating the binding of 2-(Azetidin-3-yloxy)acetamide with a wide array of protein targets to identify potential mechanisms of action. researchgate.net These studies help visualize binding modes and predict the affinity of the compound for specific biological macromolecules. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing models that correlate the structural features of 2-(Azetidin-3-yloxy)acetamide and its analogues with their biological activities. This can guide the synthesis of more potent and selective derivatives.

ADME/Tox Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound. numberanalytics.com Recent advancements in computational models have shown success in predicting substrates for reactions, which could be applied to forecast the metabolic fate of azetidine-containing compounds. mit.edu

| Derivative | Predicted Target | Binding Affinity (kcal/mol) | Predicted LogP |

|---|---|---|---|

| Parent Compound | Protein Kinase A | -7.2 | -0.5 |

| 4-Fluoro-phenyl analog | Cyclooxygenase-2 | -8.1 | 0.8 |

| N-methyl analog | Dopamine Receptor D2 | -6.8 | -0.2 |

Exploration of Undiscovered In Vitro Biological Activities and Modes of Action

A comprehensive in vitro screening program is essential to uncover the biological activities of 2-(Azetidin-3-yloxy)acetamide and to elucidate its mechanism of action (MoA). iiarjournals.org Given the diverse biological roles of azetidine-containing compounds, a broad screening approach is warranted. jmchemsci.comnih.gov

Key Research Objectives:

Broad-Spectrum Phenotypic Screening: Testing the compound against a wide range of cell lines, including cancer cells, bacteria, and fungi, to identify potential antiproliferative or antimicrobial effects. nih.govresearchgate.net Azetidine derivatives have previously shown activity against various cancer cell lines and microbes. nih.govresearchgate.net

Target-Based Screening: Once a phenotypic effect is observed, target-based assays can be employed to identify the specific protein or pathway with which the compound interacts. nih.gov

Mechanism of Action Elucidation: Employing techniques such as proteomics, RNAi screening, and gene expression profiling to understand the cellular response to the compound. broadinstitute.org These methods can reveal on- and off-target effects and provide a comprehensive picture of the drug's biological impact. broadinstitute.orgcrestonepharma.com

Addressing Challenges in the Metabolic Stability and In Vitro Bioavailability of Research Candidates

A significant hurdle in drug development is ensuring that a compound has favorable metabolic stability and bioavailability. pharmafocusasia.com The strained azetidine ring can be susceptible to metabolic ring-opening, which presents a challenge for medicinal chemists. nih.gov

Key Research Objectives:

In Vitro Metabolic Stability Assays: Utilizing human liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism by cytochrome P450 enzymes. pharmafocusasia.com The half-life (t1/2) in these systems is a key indicator of metabolic stability. numberanalytics.comnih.gov

Permeability Assays: Employing in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2 to predict the compound's ability to cross the intestinal barrier, a key aspect of oral bioavailability. rsc.orgnih.govresearchgate.net

Structural Modification Strategies: If metabolic instability is identified, strategies such as introducing deuterium (B1214612) at metabolically labile sites, or modifying lipophilicity can be employed to enhance stability. pharmafocusasia.com For instance, reducing lipophilicity can decrease a compound's affinity for metabolizing enzymes.

| Compound | Microsomal Half-life (t1/2, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Bioavailability Class (BCS) |

|---|---|---|---|

| Analog A | >60 | 15.2 | Class I (High Permeability/High Solubility) |

| Analog B | 25 | 2.5 | Class II (High Permeability/Low Solubility) |

| Analog C | <10 | 0.8 | Class III (Low Permeability/High Solubility) |

Expanding Structural Diversity to Access Novel Chemical Space for Research

To fully explore the potential of the 2-(Azetidin-3-yloxy)acetamide scaffold, it is crucial to synthesize a library of derivatives with expanded structural diversity. utexas.edunih.gov This allows for a systematic exploration of structure-activity relationships and the optimization of desired properties.

Key Research Objectives:

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to create a large library of analogues by systematically modifying different parts of the parent molecule. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the azetidine ring or other functional groups with bioisosteres to explore new chemical space while retaining or improving biological activity.

Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that aim to generate a wide range of structurally diverse molecules from a common starting material. nih.gov Research has demonstrated the synthesis of diverse collections of azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems, to generate lead-like molecules. utexas.eduacs.orgbroadinstitute.org

By systematically pursuing these research directions, the scientific community can unlock the full potential of the 2-(Azetidin-3-yloxy)acetamide scaffold and its derivatives, potentially leading to the discovery of novel research tools or therapeutic candidates.

Q & A

Basic: What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)acetamide and acetic acid in laboratory settings?

Methodological Answer:

- Acetic Acid Synthesis :

- Ethylene Oxidation : Catalytic oxidation of ethylene using palladium catalysts under controlled oxygen pressure yields acetic acid. This method minimizes byproduct formation compared to acetaldehyde oxidation .

- Hydrolysis of Acetonitrile : Acid- or base-catalyzed hydrolysis of acetonitrile produces acetamide as an intermediate, which can be further hydrolyzed to acetic acid. Excess alkali accelerates the reaction but requires careful pH monitoring to avoid side products .

- 2-(Azetidin-3-yloxy)acetamide Synthesis :

- Nucleophilic Substitution : React azetidine derivatives (e.g., azetidine-3-carboxylic acid) with chloroacetamide in anhydrous conditions. Purification via recrystallization in ethanol/water mixtures ensures product stability .

Basic: How can researchers characterize the purity and structural integrity of 2-(Azetidin-3-yloxy)acetamide?

Methodological Answer:

- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times against certified standards .

- Spectroscopic Techniques :

Advanced: What strategies resolve contradictory data on the stability of 2-(Azetidin-3-yloxy)acetamide under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies :

- Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS every 24 hours. Acidic conditions (pH < 4) typically induce hydrolysis of the azetidine ring, while alkaline conditions (pH > 10) promote acetamide cleavage .

- Data Reconciliation : Use kinetic modeling (e.g., Arrhenius equation) to distinguish thermal vs. pH-driven degradation. Cross-validate with isotopic labeling (e.g., C-acetamide) to track bond cleavage pathways .

Advanced: How does acetic acid influence the reactivity of 2-(Azetidin-3-yloxy)acetamide in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects : Acetic acid acts as a proton donor, stabilizing transition states in SN2 reactions. For example, in reactions with alkyl halides, acetic acid increases the reaction rate by 30% compared to aprotic solvents .

- Byproduct Mitigation : At high concentrations (>2 M), acetic acid may protonate the azetidine nitrogen, reducing nucleophilicity. Optimize molar ratios (1:1.2 substrate:acetic acid) and monitor reaction progress via TLC .

Basic: What analytical techniques quantify acetic acid in mixtures containing azetidine derivatives?

Methodological Answer:

- Enzymatic Assays : Use acetate kinase-based kits (e.g., Megazyme K-ACETAK) for selective quantification. This method avoids interference from azetidine derivatives by coupling acetate conversion to ATP, measured spectrophotometrically at 340 nm .

- Gas Chromatography (GC) : Employ a polar capillary column (e.g., DB-WAX) with flame ionization detection. Calibrate with internal standards (e.g., propionic acid) to improve accuracy in complex matrices .

Advanced: What isotopic labeling approaches track the metabolic fate of 2-(Azetidin-3-yloxy)acetamide in biological systems?

Methodological Answer:

- Deuterated Analogs : Synthesize 2-(azetidin-3-yloxy)acetamide-d3 by substituting H with H at the methylene group adjacent to the amide. Use LC-MS/MS to trace deuterated fragments in in vitro hepatocyte models .

- Radiolabeling : Incorporate C at the acetamide carbonyl. Perform autoradiography on tissue sections to map distribution and identify metabolites like acetic acid-C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.